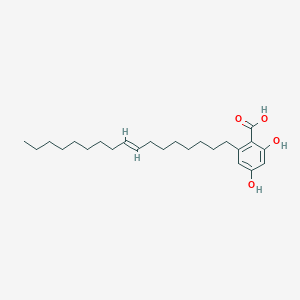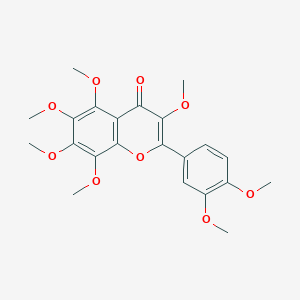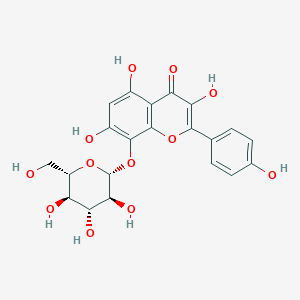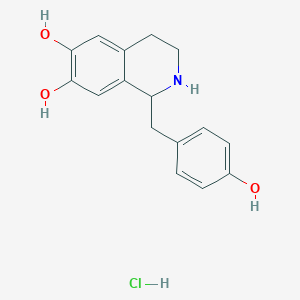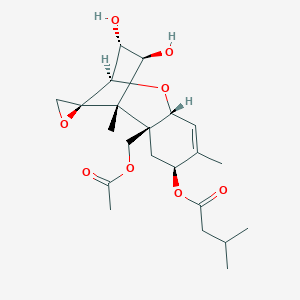
Isoformononetin
Vue d'ensemble
Description
Isoformononetin is a methoxyl derivative of daidzein and is classified as a 7-o-methylisoflavone . It is found in medicinal plants and is known for its non-estrogenic bone-forming effect via differential mitogen-activated protein kinase (MAPK) signaling .
Synthesis Analysis
This compound can be obtained from natural plants by drug extraction and purification methods, such as extraction, ultrasound, microwave, supercritical water application, and pressurization . It can also be synthesized and modified by artificial methods .Molecular Structure Analysis
The molecular formula of this compound is C16H12O4 . It is an isoflavone with methoxy groups attached to the C7 atom of the isoflavone backbone .Chemical Reactions Analysis
This compound is found to be kinetically more stable, less toxic, weak electrophile, and chemically less reactive than formononetin .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 268.26 . It is soluble in DMSO .Applications De Recherche Scientifique
Isoformononetin : Analyse complète des applications de la recherche scientifique
Potentiel ostéogénique : L'this compound (IFN) est reconnue pour ses puissantes propriétés ostéogéniques, bénéfiques pour la santé osseuse et le traitement de l'ostéoporose. Des études ont montré que l'IFN peut favoriser la formation osseuse et peut être utilisé comme agent thérapeutique pour les maladies osseuses .
Systèmes d'administration de médicaments : En raison de sa faible biodisponibilité orale, les progrès réalisés dans les systèmes d'administration de médicaments ont été essentiels pour améliorer l'application clinique de l'IFN. La recherche se concentre sur le développement de nouveaux systèmes de porteurs pour améliorer la biodisponibilité de l'IFN lorsqu'il est administré par voie orale .
Études d'amarrage moléculaire : L'IFN a été étudié pour sa nature inhibitrice contre les protéines kinases par le biais d'études d'amarrage moléculaire. Ces études aident à comprendre le potentiel de l'IFN en tant que traitement pour les affections associées à l'ostéoporose .
Propriétés anti-ostéoporotiques : L'effet de formation osseuse non estrogénique de l'IFN est attribué à une signalisation différentielle de la protéine kinase activée par le mitogène (MAPK). Cela met en évidence son potentiel en tant qu'agent anti-ostéoporotique sans les risques associés à l'hormonothérapie estrogénique .
Études pharmacocinétiques : Les études pharmacocinétiques impliquant l'IFN sont cruciales pour comprendre son métabolisme et sa distribution dans l'organisme. Ces études aident à déterminer les dosages appropriés pour un usage thérapeutique .
Caractérisation spectroscopique : Des méthodes spectroscopiques telles que FT-Raman, FT-IR, UV-vis et RMN ont été utilisées pour caractériser les aspects structurels de l'IFN. Cela aide à comprendre ses interactions au niveau moléculaire .
Orientations Futures
Isoformononetin has shown potential in the prevention and treatment of diseases, specifically neurological diseases, such as Alzheimer’s disease (AD) and cerebral ischemia . It has also been suggested as a promising candidate for the development of drugs targeting the central nervous system . Further studies are needed to investigate the activity of this compound in vivo and elucidate more details of the underlying mechanisms .
Propriétés
IUPAC Name |
3-(4-hydroxyphenyl)-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-12-6-7-13-15(8-12)20-9-14(16(13)18)10-2-4-11(17)5-3-10/h2-9,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIQZRIHAMVRJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274405 | |
| Record name | isoformononetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isoformononetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033994 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
486-63-5 | |
| Record name | Isoformononetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | isoformononetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoformononetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033994 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
218 - 220 °C | |
| Record name | Isoformononetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033994 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


